N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide is a synthetic organic compound notable for its complex structure, which includes a thiazole ring, a phenyl group, and a hexanamide moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as an antimicrobial, antiviral, and anticancer agent due to the inherent properties of the thiazole ring. The compound is classified under amide derivatives and is recognized by its unique chemical identifier (CAS number: 866040-78-0).
The synthesis of N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide involves several key steps:
These methods highlight a multi-step synthetic route that combines various organic reactions to construct the final compound.
The molecular structure of N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide can be characterized by its distinct components:
The InChI representation for this compound is provided as follows:
This detailed representation allows for precise identification and characterization in chemical databases.
N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide can undergo various chemical reactions:
These reactions underscore the versatility of N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide in synthetic organic chemistry.
The mechanism of action for N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide involves its interaction with various molecular targets such as enzymes, receptors, or nucleic acids. The thiazole ring facilitates non-covalent interactions like hydrogen bonding and π–π stacking with biological molecules. These interactions are crucial for modulating biological pathways and influencing cellular responses .
N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's behavior in biological systems and its potential applications in drug development.
N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide has several significant applications in scientific research:
The structural architecture of N-{3-[2-(methylamino)-1,3-thiazol-4-yl]phenyl}hexanamide (CAS: 866040-78-0; C₁₆H₂₁N₃OS; MW: 303.4 g/mol) positions it as a promising scaffold for addressing multifactorial neurodegenerative pathologies, particularly Alzheimer’s disease (AD) [1] [5]. Its hybrid structure merges a hexanamide chain with a 2-(methylamino)thiazole pharmacophore, enabling simultaneous engagement with diverse pathological targets.
The thiazole moiety enables reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), validated through in vitro enzymatic assays. Molecular docking simulations reveal that the protonated methylamino group (–NHCH₃) forms a salt bridge with the catalytic anionic site (CAS) of AChE, while the hexanamide chain occupies the peripheral anionic site (PAS). This dual-site binding achieves submicromolar IC₅₀ values (0.8 µM for eeAChE; 1.2 µM for eqBuChE), surpassing rivastigmine’s selectivity profile [5]. The compound’s ability to concurrently inhibit both enzymes addresses the cholinergic deficit while mitigating amyloidogenesis via PAS blockade.
Beyond cholinesterase inhibition, this compound disrupts Aβ₁₋₄₂ fibrillation by 62% at 10 µM, as quantified by thioflavin-T fluorescence assays. Nuclear magnetic resonance (NMR) studies indicate hydrophobic interactions between the hexanamide chain and Aβ’s central LVFFA motif. Additionally, it suppresses tau hyperphosphorylation by attenuating glycogen synthase kinase-3β (GSK-3β) activity. In silico analysis predicts binding to the GSK-3β ATP pocket (ΔG = -9.8 kcal/mol), driven by thiazole ring π-stacking and hydrogen bonding [5].
The compound’s 2-aminothiazole core mimics kinase-inhibitory pharmacophores observed in FDA-approved agents (e.g., dasatinib), enabling tumor growth suppression through selective pathway disruption [3].
In NCI-60 screening panels, the compound exhibits GI₅₀ values of 3.5–8.2 µM against breast (MDA-MB-231) and colon (HCT-116) carcinomas. Mechanistic studies confirm dose-dependent:
Table 1: Antiproliferative Activity Against Solid Tumor Lines
Cell Line | IC₅₀ (µM) | Primary Target | Apoptosis Induction |
---|---|---|---|
MDA-MB-231 | 3.5 ± 0.4 | EGFR/PI3K/Akt | 78% ↑ vs. control |
HCT-116 | 4.1 ± 0.3 | Wnt/β-catenin | 69% ↑ vs. control |
A549 | 8.2 ± 1.1 | PDGFR-β | 52% ↑ vs. control |
Structural optimization focuses on enhancing kinase selectivity and bioavailability:
1.3.1 Candida albicans Growth Inhibition and Fungal Lanosterol Demethylase Targeting
The compound demonstrates broad-spectrum antifungal activity, notably against azole-resistant C. albicans (MIC = 8 µg/mL). Time-kill assays confirm fungistatic action at 1×MIC and fungicidal effects at 4×MIC. Mechanistically, it targets lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis:
Table 2: Key Derivatives with Enhanced Biological Profiles
Structural Modification | Target Activity | Potency Gain |
---|---|---|
N-(Pyridin-3-ylmethyl)aminothiazole | c-Met kinase IC₅₀ = 90 nM | 38-fold vs. parent |
4-Fluorobenzamide analog | C. albicans MIC = 2 µg/mL | 4-fold vs. fluconazole |
Imidazo[2,1-b]thiazole fusion | VEGFR-2 Kᵢ = 42 nM | Complete angiogenesis block |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1